Cas no 68786-66-3 (Triclabendazole)

Triclabendazole 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthio-benzimidazole
- Triclabendazole
- CGA89317
- Triclofenac
- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole
- 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole
- 三氯苯达唑原药粉生产厂家行情价格
- Fasinex
- C14H9Cl3N2OS
- Triclabendazolum [INN-Latin]
- Triclabendazol [INN-Spanish]
- CGA 89317
- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole
- CPD000466357
- MLS001424101
- 4784C8E03O
- Triclabendazole, 98%
- SMR000466357
- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylt
- Triclabendazol
- Triclabendazole, EuropePharmacopoeia (EP) Reference Standard
- SR-01000759363
- Pharmakon1600-01505786
- AC-7627
- T2826
- 6-CHLORO-2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-5-YL (2,3-DICHLOROPHENYL) ETHER
- AKOS005439340
- NC00131
- Triclabendazole, VETRANAL(TM), analytical standard
- NSC-759250
- NSC 759250
- MLS000876812
- CGA-89317
- s4114
- NS00000576
- Triclabendazole (USAN/INN)
- Q419739
- DTXSID7043952
- NQPDXQQQCQDHHW-UHFFFAOYSA-N
- Triclabendazolum
- 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-
- Triclabendazolum (INN-Latin)
- HY-B0621
- KS-5329
- Egaten (TN)
- AB00639964-10
- NVP-EGA230
- KUC103451N
- MFCD00864519
- D07364
- EGA230B
- AT10531
- P02BX04
- CCG-100881
- SW197511-2
- HMS3715P16
- CAS-68786-66-3
- DTXCID5023952
- 6-[2,3-bis(chloranyl)phenoxy]-5-chloranyl-2-methylsulfanyl-1H-benzimidazole
- TRICLABENDAZOLE [INN]
- SCHEMBL165712
- Z3069281092
- TRICLABENDAZOLE [WHO-DD]
- UNII-4784C8E03O
- AB00639964_12
- DB12245
- SR-01000759363-4
- 1H-BENZIMIDAZOLE, 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLTHIO)-
- 68786-66-3
- Fasinex (TN)
- SB17173
- 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE
- CCRIS 8988
- TRICLABENDAZOLE [MART.]
- Triclabendazole Micronized
- AB00639964_13
- Oprea1_236106
- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole;Triclabendazole
- Triclabendazole for system suitability, EuropePharmacopoeia (EP) Reference Standard
- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthiobenzimidazole
- TRICLABENDAZOLE [ORANGE BOOK]
- BRD-K81916719-001-05-5
- CCG-268150
- HMS3744I09
- HMS2051E16
- AKOS015950804
- TRICLABENDAZOLE [MI]
- Triclabendazol (INN-Spanish)
- HMS3370H02
- BDBM58491
- TRICLABENDAZOLE (MART.)
- NCGC00164610-02
- CHEBI:94759
- Egaten
- FT-0602564
- JA9
- Triclabendazole [USAN:INN:BAN]
- NSC759250
- CHEMBL1086440
- SBI-0207022.P001
- HMS2232D14
- A836250
- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-1,3-benzodiazole
- TRICLABENDAZOLE [USAN]
- 5-Chloro-6-(2',3'-dichlorophenoxy)-2-(methylthio)benzimidazole
- 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole
- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole
- MLS000759473
- HMS3393E16
- HMS3652M16
- 5-[2,3-bis(chloranyl)phenoxy]-6-chloranyl-2-methylsulfanyl-1H-benzimidazole
- Triclabendazole 100 microg/mL in Acetonitrile
- NCGC00164610-01
- cid_50248
- Tox21_112231
- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-benzimidazole
- NCGC00164610-08
- BRD-K81916719-001-14-7
- STK332284
- BRD-K81916719-001-13-9
-
- MDL: MFCD00864519
- インチ: 1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
- InChIKey: NQPDXQQQCQDHHW-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C2C(=C([H])C=1OC1C([H])=C([H])C([H])=C(C=1Cl)Cl)N=C(N2[H])SC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 357.95000
- どういたいしつりょう: 357.95
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.2
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 5.7
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.3875 (rough estimate)
- ゆうかいてん: 174-176°C
- ふってん: 495.9°C at 760 mmHg
- フラッシュポイント: 253.7oC
- 屈折率: 1.6000 (estimate)
- あんていせい: Stability
- PSA: 63.21000
- LogP: 6.03730
- ようかいせい: まだ確定していません。
- マーカー: 9652
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Triclabendazole セキュリティ情報
- シグナルワード:None
- 危害声明: H315-H319-H335
- 警告文: P273; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:DD6747000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Triclabendazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Triclabendazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0838-1 mL * 10 mM (in DMSO) |
Triclabendazole |
68786-66-3 | 98.35% | 1 mL * 10 mM (in DMSO) |
¥ 355 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 990048-10G |
Triclabendazole, 98% |
68786-66-3 | 98% | 10G |
¥ 112 | 2022-04-26 | |
Ambeed | A206752-10g |
6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole |
68786-66-3 | 98% | 10g |
$22.0 | 2025-02-19 | |
ChemScence | CS-2859-100mg |
Triclabendazole |
68786-66-3 | 98.72% | 100mg |
$113.0 | 2022-04-26 | |
eNovation Chemicals LLC | D520206-5g |
Triclabendazole |
68786-66-3 | 97% | 5g |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | D480544-100g |
Triclabendazole |
68786-66-3 | 98% | 100g |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | D480544-1kg |
Triclabendazole |
68786-66-3 | 98% | 1kg |
$960 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0838-25 mg |
Triclabendazole |
68786-66-3 | 93.18% | 25mg |
¥355.00 | 2022-02-28 | |
TRC | T774175-1g |
Triclabendazole |
68786-66-3 | 1g |
$ 81.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D488419-100g |
6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole |
68786-66-3 | 97% | 100g |
$200 | 2024-06-05 |
Triclabendazole 関連文献
-
Marta Piatkowska,Piotr Jedziniak,Jan Zmudzki Anal. Methods 2014 6 3034
-
Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
4. 2H-benzimidazoles (isobenzimidazoles). Part 7. A new route to triclabendazole [5-chloro-6-(2,3-dichlorophenoxy)-2-methylthio-1H-benzimidazole] and congeneric benzimidazolesBrian Iddon,Peter Kutschy,Andrew G. Robinson,Hans Suschitzky,Walter Kramer,Franz A. Neugebauer J. Chem. Soc. Perkin Trans. 1 1992 3129
-
Zhongxing Wang,Xiaoling Wu,Liguang Xu,Hua Kuang,Chuanlai Xu Anal. Methods 2019 11 5478
-
Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
8. Index pages
-
A. Mohsen M. E. Omar,Omaima M. Aboulwafa,Doaa A. E. Issa,Mai S. M. El-Shoukrofy,May E. Amr,Ibrahim M. El-Ashmawy Med. Chem. Commun. 2017 8 1440
-
Fathalla F. Belal,Mohie K. Sharaf El-Din,Nahed M. El Enany,Samar Saad Anal. Methods 2014 6 615
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Diarylethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Diarylethers
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Triclabendazoleに関する追加情報
Comprehensive Overview of Triclabendazole (CAS No. 68786-66-3): Mechanism, Applications, and Emerging Trends
Triclabendazole (CAS No. 68786-66-3) is a benzimidazole derivative widely recognized for its potent anthelmintic properties. This compound has garnered significant attention in veterinary and human medicine due to its exceptional efficacy against parasitic infections, particularly those caused by liver flukes (Fasciola hepatica and Fasciola gigantica). The triclabendazole mechanism of action involves disruption of microtubule polymerization in parasites, leading to impaired glucose uptake and eventual paralysis. Its unique activity against both immature and adult stages of flukes sets it apart from other anthelmintics, making it a first-line treatment for fascioliasis.
Recent studies highlight the growing importance of triclabendazole resistance as a critical challenge in parasitic disease management. Researchers are actively investigating triclabendazole alternatives and combination therapies to address this issue. The compound's pharmacokinetic profile demonstrates excellent absorption and distribution, with peak plasma concentrations occurring within 4-8 hours post-administration. Metabolism occurs primarily in the liver, yielding active sulfoxide and sulfone metabolites that contribute to its therapeutic effects.
The global triclabendazole market is projected to grow steadily, driven by increasing prevalence of zoonotic diseases and expanding livestock production. Pharmaceutical manufacturers are optimizing triclabendazole formulation strategies to enhance bioavailability and reduce side effects. Current triclabendazole dosage guidelines vary by application: 10 mg/kg for human fascioliasis (single dose) and 12 mg/kg for veterinary use (often repeated after 48 hours). Regulatory agencies including the FDA and EMA maintain strict triclabendazole safety standards to ensure therapeutic efficacy while minimizing environmental impact.
Emerging research explores novel applications of triclabendazole drug interactions with other antiparasitics, potentially expanding its clinical utility. Scientists are also developing sensitive triclabendazole detection methods in biological samples to support pharmacokinetic studies. Environmental concerns regarding triclabendazole ecotoxicity have prompted investigations into its degradation pathways and ecological persistence. The veterinary community particularly values its triclabendazole withdrawal period of 56 days for milk and 28 days for meat in cattle, ensuring food safety compliance.
Quality control in triclabendazole synthesis remains paramount, with manufacturers adhering to strict GMP standards. Analytical techniques like HPLC and LC-MS are employed to verify the triclabendazole purity of commercial preparations. The compound's stability under various storage conditions (recommended at 2-8°C in airtight containers) ensures consistent potency throughout its shelf life. Recent patents disclose improved triclabendazole crystal forms with enhanced solubility profiles, addressing formulation challenges.
From a clinical perspective, triclabendazole adverse effects are generally mild (nausea, abdominal pain) but require monitoring in patients with hepatic impairment. The WHO includes triclabendazole in its Model List of Essential Medicines, underscoring its public health importance. Diagnostic advancements now enable precise triclabendazole sensitivity testing for parasite strains, guiding treatment protocols. Ongoing trials evaluate its potential against other trematode infections, possibly widening its therapeutic scope.
In agricultural sectors, proper triclabendazole administration protocols help maintain animal welfare while preventing drug resistance development. The scientific community continues to investigate the triclabendazole molecular structure-activity relationship to inform next-generation analogs. Environmental monitoring programs track triclabendazole residues in water systems near livestock operations, informing sustainable use practices. As global travel increases, awareness of triclabendazole for fascioliasis prophylaxis grows among healthcare providers serving endemic regions.
The future of triclabendazole research appears promising, with nanotechnology approaches exploring triclabendazole nanoparticle delivery systems for enhanced targeting. Comparative studies assess its cost-effectiveness against surgical interventions in complicated parasitic cases. Academic and industrial laboratories maintain active triclabendazole patent filings for novel applications and formulations, reflecting sustained commercial interest. With climate change potentially expanding parasite habitats, the demand for effective triclabendazole-based solutions may increase significantly in coming decades.
68786-66-3 (Triclabendazole) 関連製品
- 2098089-45-1(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide)
- 131540-81-3(1-(1-benzothiophen-3-yl)piperazine)
- 1864052-48-1(1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride)
- 2034519-11-2(1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide)
- 2680599-63-5(2-(3,3-Difluorocyclobutyl)-2-acetamidoacetic acid)
- 503614-56-0(Ethyl 1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine-3-carboxylate)
- 14679-27-7(cis-1-Methyl-1,2-cyclohexanedicarboxylic Anhydride)
- 1803588-12-6((2-methanesulfonyl-2-methylpropyl)hydrazine hydrochloride)
- 1184980-42-4(Phenazepam-D4)
- 501352-04-1(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)

